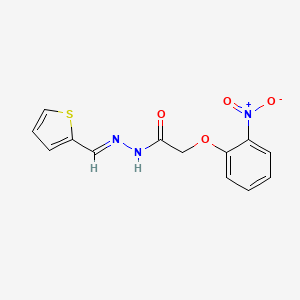

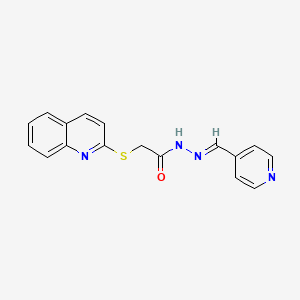

3-methyl-4-nitro-N-(3-pyridinylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds structurally similar to 3-methyl-4-nitro-N-(3-pyridinylmethyl)benzamide often involves multiple steps, including chlorination, aminolysis, hydrazine hydrate reduction, condensation, and reduction reactions. For example, a related compound was synthesized in five steps, showcasing the complexity and the need for precise control over reaction conditions to achieve the desired product with good yield (Gong Ping, 2007).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as 1H-NMR and MS. Crystallography, DFT calculations, and Hirshfeld surface analysis are also utilized for a detailed understanding of the molecular and crystal lattice structures, showcasing how molecules are linked by hydrogen bonds and other intermolecular interactions, contributing to the compound's stability and reactivity (Mzgin Mohammed Ayoob & Farouq Emam Hawaiz, 2023).

Chemical Reactions and Properties

Compounds in this category often undergo various chemical reactions, including isomerization and interactions with other organic molecules. These reactions can be influenced by substituents on the aromatic rings, the presence of nitro groups, and the compound's overall conformation. The reactivity can be studied through experimental synthesis and computational methods to understand the underlying mechanisms and potential applications (D. M. Argilagos et al., 1997).

科学的研究の応用

Chemistry and Synthesis Applications

Preparation and Properties of Complex Compounds

- The chemistry and properties of compounds containing pyridine and benzimidazole/benzthiazole ligands, which may include analogs like 3-methyl-4-nitro-N-(3-pyridinylmethyl)benzamide, are extensively studied. These compounds are known for their diverse protonated or deprotonated forms and complexation abilities with various metals, showcasing significant spectroscopic, magnetic, and biological activities. This broad applicability suggests potential interest in synthesizing new analogs with specific properties for targeted applications (Boča, Jameson, & Linert, 2011).

Synthesis of Metal Passivators and Light-sensitive Materials

- The practical synthesis of intermediates like 5,5′-Methylene-bis(benzotriazole), which shares functional groups with 3-methyl-4-nitro-N-(3-pyridinylmethyl)benzamide, highlights the interest in developing efficient, environmentally friendly methods for creating materials useful in preventing metal corrosion and producing light-sensitive materials. Such research underlines the importance of these compounds in green chemistry and industrial applications (Gu, Yu, Zhang, & Xu, 2009).

Pharmacological Applications

Antimicrobial Agents

- The antimicrobial properties of monoterpenes, including p-Cymene, suggest a broader research interest in aromatic compounds with potential antimicrobial activities. Investigating compounds like 3-methyl-4-nitro-N-(3-pyridinylmethyl)benzamide for similar activities could contribute to the development of new antimicrobial agents, addressing the urgent need for new substances to treat communicable diseases and manage antimicrobial resistance (Marchese et al., 2017).

Environmental Science Applications

Biodegradation of Toxic Compounds

- Microbial degradation of nitrile compounds, involving enzymes like nitrilase and nitrile hydratase, highlights the environmental importance of studying bacteria capable of transforming toxic organic compounds. Isolates like Rhodococcus pyridinivorans, capable of degrading acetonitrile and benzonitrile, indicate the potential for bioremediation applications using microbes that could potentially transform 3-methyl-4-nitro-N-(3-pyridinylmethyl)benzamide and similar compounds (Sulistinah & Riffiani, 2018).

Material Science Applications

Corrosion Inhibition

- Quinoline derivatives are known for their effectiveness as anticorrosive materials due to their ability to form stable chelating complexes with surface metallic atoms. Research into similar aromatic compounds, including those with nitro groups like 3-methyl-4-nitro-N-(3-pyridinylmethyl)benzamide, could uncover new materials for corrosion prevention, highlighting the interdisciplinary nature of this research field (Verma, Quraishi, & Ebenso, 2020).

特性

IUPAC Name |

3-methyl-4-nitro-N-(pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3/c1-10-7-12(4-5-13(10)17(19)20)14(18)16-9-11-3-2-6-15-8-11/h2-8H,9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZOHMXVSEIUWAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NCC2=CN=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-dimethyl-2-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5541897.png)

![N-[2-(4-chlorophenyl)ethyl]benzenesulfonamide](/img/structure/B5541899.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5541930.png)

![N-(4-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541939.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(2-quinolinylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5541944.png)

![N-(4-methoxyphenyl)-6-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5541962.png)

![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B5541972.png)